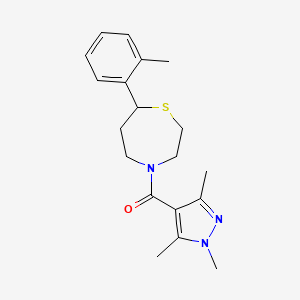![molecular formula C19H16ClN3O3S B2394601 6-((4-(2-Chlorophenoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797184-29-2](/img/structure/B2394601.png)
6-((4-(2-Chlorophenoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary greatly depending on the specific substitutions at various positions on the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can also vary widely. For example, substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were found to be useful for its anti-inflammatory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary greatly depending on the specific substitutions at various positions on the pyrimidine ring .Scientific Research Applications
Structural and Binding Studies
Pyrimidine derivatives, including those structurally related to 6-((4-(2-Chlorophenoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, have been explored for their unique binding properties and interactions. For instance, a study on aminopyrimidine sulfonate/carboxylate interactions revealed intricate crystal structures, highlighting the significance of pyrimidine derivatives in understanding molecular interactions and designing novel compounds with specific binding capabilities (Balasubramani, Muthiah, & Lynch, 2007).
Applications in Nonlinear Optics (NLO)
Pyrimidine ring derivatives have shown promising applications in nonlinear optics (NLO) and medicine due to their pharmacophore properties. A comparison between DFT/TDDFT studies and experimental investigations on thiopyrimidine derivatives underscored their considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).
Antimicrobial Activity
The synthesis and characterization of substituted tricyclic compounds, including tetrahydropyrido[4,3-d]pyrimidines, have demonstrated significant antibacterial and antifungal activities. These findings support the potential use of pyrimidine derivatives in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
Enzyme Inhibition for Drug Development
Research into pyrimidine-based compounds has also focused on their potential as enzyme inhibitors. Studies have identified various pyrimidine derivatives as inhibitors of crucial enzymes, indicating their potential in drug development for treating diseases like Alzheimer's and cancer (Goudgaon, Naguib, el Kouni, & Schinazi, 1993).
Corrosion Inhibition
Pyrimidine-2-thione derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. Their adsorption on the metal surface significantly hinders the corrosion process, showcasing the application of pyrimidine derivatives in industrial maintenance (Soltani et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[4-(2-chlorophenoxy)phenyl]sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-17-3-1-2-4-19(17)26-15-5-7-16(8-6-15)27(24,25)23-10-9-18-14(12-23)11-21-13-22-18/h1-8,11,13H,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKAXSVWCOYLSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((4-(2-Chlorophenoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

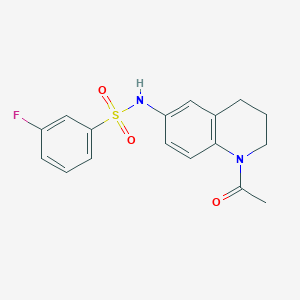
![N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2394519.png)
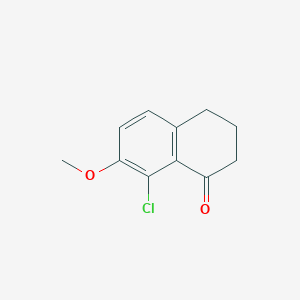
![N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2394523.png)
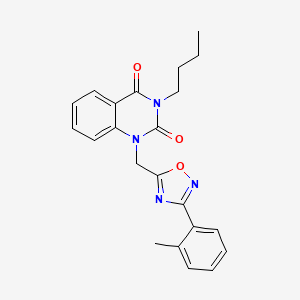

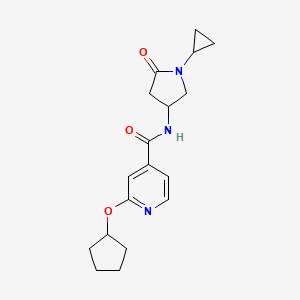
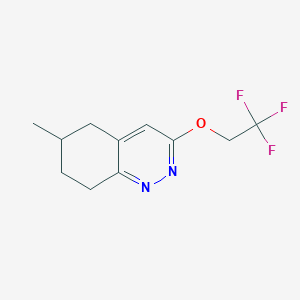


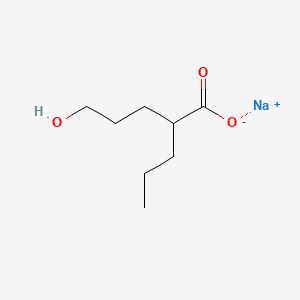
![N-(3,5-dimethylphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2394537.png)
